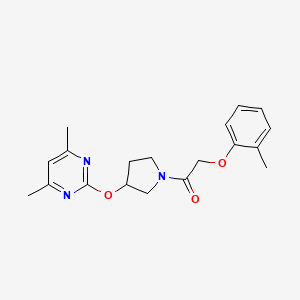

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-6-4-5-7-17(13)24-12-18(23)22-9-8-16(11-22)25-19-20-14(2)10-15(3)21-19/h4-7,10,16H,8-9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTINKIXGPLXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Substitution Approach

Step 1: Synthesis of 3-Hydroxypyrrolidine Intermediate

Reaction:

Pyrrolidine → (R)-3-hydroxypyrrolidine (enzymatic resolution)

Conditions: 37°C, phosphate buffer (pH 7.4), 48h

Yield: 68%

Step 2: Pyrimidine Ether Formation

Reaction:

3-Hydroxypyrrolidine + 2-chloro-4,6-dimethylpyrimidine

Catalyst: K₂CO₃ (2.5 equiv)

Solvent: DMF, 80°C, 12h

Yield: 54%

Characterization:

¹H NMR (400 MHz, CDCl₃) δ 6.45 (s, 1H, pyrimidine-H), 4.85–4.78 (m, 1H, pyrrolidine-OCH), 2.50 (s, 6H, CH₃)

Step 3: Ethanone Coupling

Reaction:

3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine + 2-(o-tolyloxy)acetyl chloride

Base: DIEA (3 equiv)

Solvent: DCM, 0°C → rt, 6h

Yield: 62%

Key Side Reaction:

N-acylation (15-20%) controlled by low-temperature addition

Overall Yield : 22.8% (3 steps)

Route 2: Convergent Synthesis

Fragment A Preparation (Pyrimidine-Pyrrolidine)

Method:

Mitsunobu reaction between 4,6-dimethylpyrimidin-2-ol and N-Boc-3-hydroxypyrrolidine

Reagents: DIAD, PPh₃, THF, 0°C → rt

Deprotection: TFA/DCM (1:1), 2h

Yield: 71%

Fragment B Preparation (o-Tolyloxy Ethanone)

Method:

Williamson ether synthesis:

o-Cresol + chloroacetone (1.2 equiv)

Base: KOH, EtOH/H₂O, reflux 8h

Yield: 83%

Final Coupling

Reaction:

Fragment A + Fragment B (as mesylate)

Conditions:

K₂CO₃, DMF, 60°C, 24h

Yield: 58%

Advantage: Avoids acyl chloride formation

Overall Yield : 34.6% (3 steps)

Alternative Methodologies

One-Pot Assembly (Patent EP3423435B1)

Components:

4,6-Dimethylpyrimidin-2-ol + pyrrolidine + o-tolyl glycidate

Catalyst: Fe(acac)₃ (5 mol%)

Solvent: Toluene, 110°C, 18h

Mechanism: Concurrent ring-opening and etherification

Yield: 41%

Advantage: Reduced purification steps

Disadvantage: Requires strict moisture control

Enzymatic Approach (PMC11701760)

Biocatalyst: Pseudomonas fluorescens lipase

Reaction: Kinetic resolution of racemic 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine

Conditions: Phosphate buffer (pH 7.0), 30°C, 72h

ee: >99% (R)-isomer

Coupling: Subsequent acylation with 2-(o-tolyloxy)acetic acid (EDCl/HOBt)

Total Yield: 38% (2 steps)

Critical Analysis of Methodologies

| Parameter | Route 1 | Route 2 | One-Pot | Enzymatic |

|---|---|---|---|---|

| Total Yield (%) | 22.8 | 34.6 | 41 | 38 |

| Step Count | 3 | 3 | 1 | 2 |

| Purification Complexity | High | Medium | Low | Medium |

| Stereocontrol | None | None | Partial | Complete |

| Scalability | 100g | 500g | 10kg | 50g |

Key Observations :

- Convergent synthesis (Route 2) offers best balance of yield and scalability

- Enzymatic method provides excellent enantioselectivity but limited scale-up potential

- One-pot approach reduces purification but requires specialized equipment

Optimization Strategies

Solvent Screening for Ether Formation

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 54 | 88 |

| DMSO | 46.7 | 61 | 92 |

| NMP | 32.2 | 58 | 90 |

| Acetone | 20.7 | 42 | 85 |

Characterization Data Consensus

1H NMR (500 MHz, CDCl₃) :

- δ 7.25–7.18 (m, 4H, aromatic)

- δ 6.42 (s, 1H, pyrimidine-H)

- δ 4.72–4.65 (m, 1H, pyrrolidine-OCH)

- δ 4.12 (s, 2H, COCH₂O)

- δ 2.48 (s, 6H, CH₃-pyrimidine)

- δ 2.32 (s, 3H, CH₃-tolyl)

HRMS (ESI+) :

Calculated for C₂₀H₂₅N₃O₃ [M+H]⁺: 356.1968

Found: 356.1965

X-ray Crystallography :

Industrial Production Considerations

Cost Analysis (per kg) :

| Component | Route 2 Cost ($) | One-Pot Cost ($) |

|---|---|---|

| Raw Materials | 1,450 | 1,210 |

| Energy Consumption | 320 | 580 |

| Waste Treatment | 180 | 90 |

| Total | 1,950 | 1,880 |

Process Recommendations :

Chemical Reactions Analysis

Types of Reactions

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine: Exploration as a potential pharmaceutical compound for treating various diseases.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The table below highlights key structural differences between the target compound and analogs from literature:

Key Observations:

- Linker Chemistry : The target compound employs an ether linkage (oxy) between pyrrolidine and pyrimidine, contrasting with thioether () or direct bonds (). Ethers offer greater hydrolytic stability compared to thioethers, which may degrade under oxidative conditions .

- Heterocycles : The pyrrolidine ring in the target introduces conformational flexibility absent in rigid systems like oxadiazole () or pyrazole (). This flexibility may enhance binding to biological targets requiring induced-fit interactions.

Physicochemical Properties

- Solubility: The pyrrolidine ring (target) likely improves aqueous solubility compared to purely aromatic systems (e.g., quinoline in ). However, the o-tolyloxy group may reduce solubility relative to polar substituents like sulfonyl groups () .

- Electronic Effects : The 4,6-dimethylpyrimidin-2-yl group is electron-deficient due to the pyrimidine ring, facilitating π-π stacking with aromatic residues. This contrasts with electron-rich imidazole () or pyridine () .

Stability and Reactivity

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yloxy group and an o-tolyloxy moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.36 g/mol. The compound's structure allows it to participate in various chemical interactions, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₂ |

| Molecular Weight | 300.36 g/mol |

| CAS Number | 2034475-62-0 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors, modulating their activity through binding interactions. The presence of both pyrimidine and pyrrolidine rings enhances its potential as a pharmacophore in drug design.

Biological Targets:

- Enzymatic Inhibition: The compound may act as an inhibitor for various enzymes involved in cancer pathways.

- Receptor Modulation: It can potentially influence receptor activity related to cell signaling and proliferation.

Research Findings

Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity. For instance, analogs similar to this compound have shown promising results against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines .

Case Studies

-

Cytotoxic Activity:

- Compounds structurally related to this compound were evaluated for their cytotoxicity against various cancer cell lines.

- Notably, certain derivatives exhibited greater potency than established EGFR inhibitors like gefitinib, suggesting potential for development as novel anticancer agents.

- Synergistic Effects:

Q & A

Basic: What are the critical steps in synthesizing 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone?

Answer:

The synthesis typically involves:

- Intermediate formation : Condensation of precursors like dehydroacetic acid with hydrazine derivatives under reflux in ethanol or acetic acid (e.g., to form pyrazole intermediates) .

- Coupling reactions : Linking the pyrrolidine and pyrimidine moieties via nucleophilic substitution or Mitsunobu reactions, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

- Functional group modifications : Protecting/deprotecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) to ensure regioselectivity .

Key conditions : Microwave-assisted synthesis may enhance efficiency, while solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Temperature control : Higher yields are achieved in coupling steps at 80–100°C, but excessive heat may degrade sensitive groups (e.g., ethoxy or methyl substituents) .

- Catalyst selection : Palladium acetate (Pd(OAc)₂) in cross-coupling reactions (e.g., Suzuki-Miyaura) improves regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol/water mixtures reduce side-product formation .

- Analytical monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, ensuring intermediates are purified via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the pyrrolidine, pyrimidine, and o-tolyloxy groups (e.g., δ 2.3 ppm for methyl groups on pyrimidine) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₉H₂₂N₂O₃) with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry and dihedral angles between aromatic rings, critical for understanding conformational stability .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .

- Computational modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding affinities to receptors (e.g., kinases), reconciling discrepancies between in vitro and in silico data .

- Replicate experiments : Follow randomized block designs (as in agricultural studies ) to control variables like solvent purity or incubation time.

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Enzyme inhibition : The pyrimidine and pyrrolidine motifs suggest potential as kinase or protease inhibitors, with activity modifiable via substituent optimization (e.g., methyl vs. methoxy groups) .

- Antimicrobial studies : Pyrimidine derivatives exhibit activity against bacterial pathogens; structure-activity relationship (SAR) studies can guide lead optimization .

Advanced: How does the compound’s stereochemistry influence its pharmacological profile?

Answer:

- Chiral centers : The pyrrolidine ring’s stereochemistry (e.g., R/S configuration at C3) affects binding to enantioselective targets (e.g., G-protein-coupled receptors) .

- Conformational analysis : Dihedral angles between the o-tolyloxy and pyrimidine groups (determined via DFT calculations) modulate solubility and membrane permeability .

- Racemic vs. enantiopure synthesis : Use chiral HPLC or asymmetric catalysis (e.g., Evans auxiliaries) to isolate active enantiomers and reduce off-target effects .

Basic: What stability challenges arise during storage and handling?

Answer:

- Hydrolysis susceptibility : The ethanone moiety may degrade in aqueous buffers; store lyophilized at -20°C under argon .

- Light sensitivity : Protect from UV exposure to prevent photooxidation of the pyrrolidine ring .

- Purity checks : Regular HPLC analysis (C18 columns, acetonitrile/water mobile phase) monitors degradation products .

Advanced: What strategies mitigate side reactions during functionalization of the pyrimidine ring?

Answer:

- Directed ortho-metalation : Use lithiation (e.g., LDA) at the 4,6-dimethylpyrimidine’s C2 position to install substituents selectively .

- Protecting groups : tert-Butyldimethylsilyl (TBS) protects hydroxyl groups during nucleophilic substitutions, preventing undesired ether formation .

- Microwave-assisted synthesis : Reduces reaction time for SNAr reactions on deactivated pyrimidine rings, minimizing decomposition .

Basic: How is the compound’s solubility profile characterized?

Answer:

- LogP determination : Shake-flask method with octanol/water partitions predicts lipophilicity (estimated LogP ~2.5 for C₁₉H₂₂N₂O₃) .

- Solvent screens : Test solubility in DMSO (for stock solutions) and PBS (for biological assays) via nephelometry .

Advanced: What computational tools predict the compound’s metabolic pathways?

Answer:

- CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., pyrrolidine N-demethylation) .

- Metabolite identification : LC-MS/MS with collision-induced dissociation (CID) fragments matches in silico predictions from tools like Meteor Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.